molecular formula C20H20N4O3S B11285384 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11285384
M. Wt: 396.5 g/mol
InChI Key: HQRFGSMBNPVXGI-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thiophene ring, and a pyrazole core, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a thiophene derivative through a series of condensation and cyclization reactions.

    Final Assembly:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyrazole core is known to inhibit certain enzymes, while the thiophene ring can enhance binding affinity to biological targets. These interactions can lead to the modulation of cellular processes, including apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can be compared with similar compounds such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound features a simpler structure with a benzodioxole moiety and an ethanol group.

    3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile: This compound includes a benzodioxole ring and a methoxyphenyl group, differing in its functional groups and overall structure.

    2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a benzodioxole ring and a pyrrolidine carboxylic acid moiety, showcasing different reactivity and applications.

The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C20H20N4O3S/c25-20(16-11-15(21-22-16)19-2-1-9-28-19)24-7-5-23(6-8-24)12-14-3-4-17-18(10-14)27-13-26-17/h1-4,9-11H,5-8,12-13H2,(H,21,22)

InChI Key

HQRFGSMBNPVXGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNC(=C4)C5=CC=CS5

Origin of Product

United States

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